1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
This compound features a central benzene ring substituted with chlorine (position 1), fluorine (position 2), and a sulfanylmethyl group at position 2. The sulfanylmethyl moiety is linked to a second benzene ring bearing 3-chloro-4-fluoro substituents. Its molecular formula is C₁₃H₈Cl₂F₂S, with a molecular weight of 313.18 g/mol (calculated).
Properties
IUPAC Name |
1-chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-3-1-8(5-13(10)17)7-18-9-2-4-12(16)11(15)6-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLAGZOEHFRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by its chemical formula and molecular weight of approximately 273.12 g/mol. The compound features a chloro and fluoro substituent on the benzene ring, which may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, derivatives of this moiety have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production in various organisms, including Agaricus bisporus (mushroom) . The presence of chlorine and fluorine atoms has been linked to enhanced inhibitory activity, suggesting a structure-activity relationship that could be further explored for developing antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. In one study, the compound demonstrated selective cytotoxicity towards breast cancer cells, indicating its potential as a chemotherapeutic agent . The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways.
Acute Toxicity
Toxicological evaluations reveal that this compound exhibits low acute toxicity based on LD50 values obtained from animal studies. The compound was found to have minimal adverse effects at lower doses, although higher concentrations led to observable liver and kidney damage in rodent models .
Sensitization Potential
The compound has been assessed for skin sensitization potential using local lymph node assays (LLNAs). Results indicated a weak sensitization potential with an EC3 value of approximately 31.8%, suggesting that while it may induce some immune response, it is not classified as a strong sensitizer .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with the chlorofluorophenyl group:
- Tyrosinase Inhibition : A study highlighted the ability of compounds with the 3-chloro-4-fluorophenyl motif to inhibit tyrosinase effectively, leading to potential applications in treating hyperpigmentation disorders .
- Anticancer Studies : Research involving derivatives demonstrated promising results in inhibiting tumor growth in xenograft models, emphasizing the need for further investigation into their therapeutic efficacy against various cancers .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities but differ in halogen placement or substituent groups:
Key Observations :
- Halogen Effects: Bromine in increases molecular weight and alters reactivity (e.g., faster nucleophilic substitution).
- Substituent Positioning : The 4-fluoro substituent in creates a para-directing effect, whereas the 3-chloro-4-fluoro group in the target compound introduces ortho/para-directing mixed effects .
Physicochemical Properties
- Solubility : The target compound’s higher halogen content (two Cl, two F) reduces solubility in polar solvents compared to and , which lack a second chlorine.
- Stability : Thioethers are prone to oxidation, but electron-withdrawing Cl/F substituents in the target compound may slow oxidation to sulfones compared to , where difluoro groups provide less stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
